AT 584

概要

説明

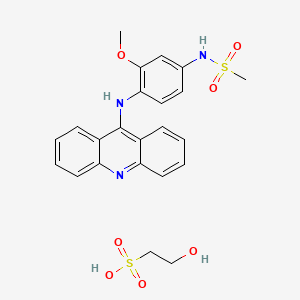

AT-584は、Ablキナーゼに対して有意な阻害活性を有することが知られている、新規で強力な生物活性化合物です。 この化合物は、Ablのキナーゼドメインとの形状相補性を高めるように設計されており、特にフィラデルフィア染色体陽性白血病の治療における治療用途のための有望な候補となっています .

準備方法

合成経路と反応条件: AT-584の合成は、イマチニブの塩素置換ベンズアミド類似体の合理的設計を伴います。合成経路には、以下の手順が含まれます。

ベンズアミドコアの形成: ベンズアミドコアは、ベンゼンの塩素化、続いてアミド形成を含む一連の反応によって合成されます。

置換反応: 塩素置換ベンズアミドは、Ablキナーゼドメインへの結合親和性を高める官能基を導入するために、さらなる置換反応を受けます。

工業的生産方法: AT-584の工業的生産は、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成を含む可能性があります。これには、合成プロセスを合理化するために、自動反応器と連続フローシステムの使用が含まれる場合があります。

化学反応の分析

反応の種類: AT-584は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、ベンズアミドコア上の官能基を修飾するために使用できます。

置換: ベンズアミドコア上の塩素原子は、他の官能基と置換されて、異なる特性を持つアナログを作成できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、しばしば、塩基性条件下でアミンまたはチオールなどの求核剤を伴います。

主要生成物: これらの反応から形成される主要生成物には、官能基が修飾されたAT-584のさまざまなアナログが含まれ、それらの生物学的活性をさらに研究することができます .

4. 科学研究への応用

AT-584は、以下を含む幅広い科学研究への応用があります。

化学: キナーゼ阻害と構造活性相関を研究するためのモデル化合物として使用されます。

生物学: 細胞増殖とキナーゼ活性への影響を調査するために、細胞アッセイで使用されます。

医学: 慢性骨髄性白血病およびAblキナーゼ活性によって駆動される他の癌の治療のための潜在的な治療薬。

科学的研究の応用

AT-584 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study kinase inhibition and structure-activity relationships.

Biology: Employed in cellular assays to investigate its effects on cell proliferation and kinase activity.

Medicine: Potential therapeutic agent for the treatment of chronic myeloid leukemia and other cancers driven by Abl kinase activity.

Industry: Can be used in the development of new kinase inhibitors for pharmaceutical applications.

作用機序

AT-584は、Ablのキナーゼドメインに結合してその活性を阻害することによって効果を発揮します。この化合物は、組換えタンパク質および細胞ベースのアッセイの両方で強力な抗Abl活性を示しています。これは、血小板由来成長因子受容体およびc-KITに対する阻害活性を維持し、Lynキナーゼに対しても活性があります。 AT-584のイマチニブと比較した遅い解離速度は、細胞活性の向上に寄与しています .

類似化合物:

イマチニブ: 慢性骨髄性白血病の治療に使用される、よく知られたAblキナーゼ阻害剤。

ダサチニブ: より幅広いキナーゼ阻害プロファイルを有する、デュアルSrc/Ablチロシンキナーゼ阻害剤。

ボシュチニブ: 異なるキナーゼ阻害スペクトルを有する、別のデュアルSrc/Ablチロシンキナーゼ阻害剤。

ニロチニブ: Ablキナーゼに対する効力と選択性を向上させたイマチニブの類似体.

AT-584の独自性: AT-584は、Ablキナーゼドメインとの形状相補性が向上しているため、他の類似化合物と比較して効力が高く、解離速度が遅いという点でユニークです。 これにより、キナーゼ活性と細胞増殖に対する阻害効果が長期間持続します .

類似化合物との比較

Imatinib: A well-known Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.

Dasatinib: A dual Src/Abl tyrosine kinase inhibitor with broader kinase inhibition profile.

Bosutinib: Another dual Src/Abl tyrosine kinase inhibitor with a different spectrum of kinase inhibition.

Nilotinib: An imatinib analog with enhanced potency and selectivity for Abl kinase.

Uniqueness of AT-584: AT-584 is unique due to its enhanced shape complementarity with the Abl kinase domain, leading to higher potency and slower dissociation rates compared to other similar compounds. This results in prolonged inhibitory effects on kinase activity and cell proliferation .

特性

CAS番号 |

16810-17-6 |

|---|---|

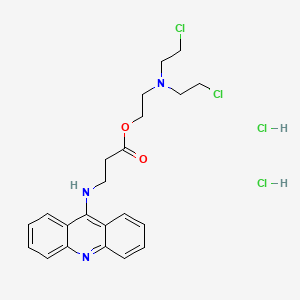

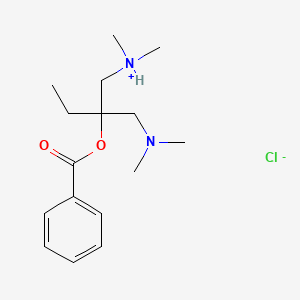

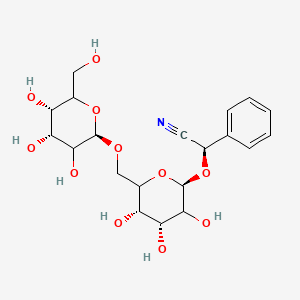

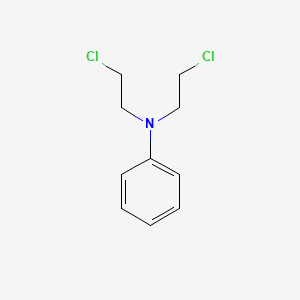

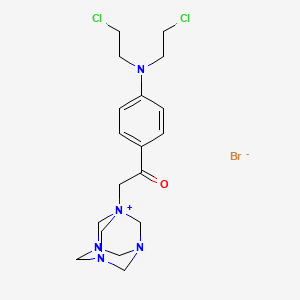

分子式 |

C18H26BrCl2N5O |

分子量 |

479.2 g/mol |

IUPAC名 |

1-[4-[bis(2-chloroethyl)amino]phenyl]-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide |

InChI |

InChI=1S/C18H26Cl2N5O.BrH/c19-5-7-24(8-6-20)17-3-1-16(2-4-17)18(26)9-25-13-21-10-22(14-25)12-23(11-21)15-25;/h1-4H,5-15H2;1H/q+1;/p-1 |

InChIキー |

NPZCJJUTUDMOHU-UHFFFAOYSA-M |

SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |

正規SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,5,7-Triaza-1-azoniatricyclo(3.3.1.1(3,7))decane, 1-(2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxoethyl)-, bromide AT 584 AT-584 p-bis(2-chloroethyl)amino-omega-bromoacetophenone hexamethylenetetramine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。